molecular formula C13H15N7O4S2 B2628338 N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034230-58-3

N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2628338
CAS RN: 2034230-58-3
M. Wt: 397.43
InChI Key: AZNADPSKNURCHY-UHFFFAOYSA-N
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Description

N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N7O4S2 and its molecular weight is 397.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Enzyme Interactions

The compound N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide has been investigated in the context of chemical inhibitors and their selective interactions with enzymes, particularly cytochrome P450 isoforms in human liver microsomes. The study highlights the importance of selectivity in chemical inhibitors for deciphering the involvement of specific CYP isoforms in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).

Therapeutic Applications of Structural Derivatives

The structural component 1,3,4-oxadiazole, present in the compound, is recognized for its beneficial binding interactions with different enzymes and receptors in biological systems. This feature allows derivatives of 1,3,4-oxadiazole to exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. The research emphasizes the therapeutic potential of these derivatives in medicinal chemistry, contributing to the development of potent medicinal agents (Verma et al., 2019).

Unique Reactivity in Heterocyclic Synthesis

The compound's structure, featuring an oxadiazole ring, is recognized for its unique reactivity, making it a valuable building block in the synthesis of heterocyclic compounds. This reactivity allows for the generation of various heterocyclic systems, showcasing the compound's significance in the field of organic synthesis and its potential to create novel heterocyclic compounds with diverse applications (Gomaa & Ali, 2020).

Molecular Docking and Drug Development

The structural features of the compound, including the 1,3,4-oxadiazole component, have been studied using molecular docking simulations to identify potential drug candidates, particularly for non-small cell lung carcinoma (NSCLC). The findings from these simulations provide valuable insights for future research and drug development processes, indicating the compound's relevance in the discovery and design of new therapeutic agents (Hidayat et al., 2022).

properties

IUPAC Name

N-[5-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O4S2/c1-3-20-7-9(4-15-20)12-18-10(24-19-12)5-16-26(22,23)11-6-14-13(25-11)17-8(2)21/h4,6-7,16H,3,5H2,1-2H3,(H,14,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNADPSKNURCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CN=C(S3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

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